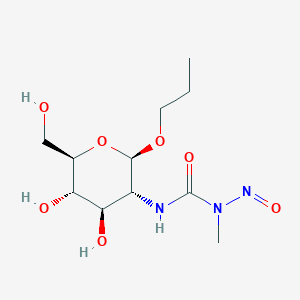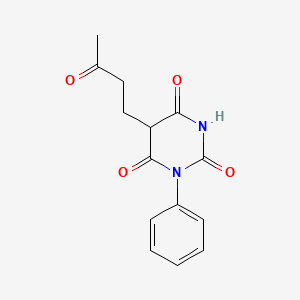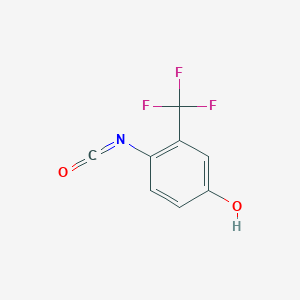
4-Isocyanato-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of an isocyanate group (-NCO) and a trifluoromethyl group (-CF3) attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-3-(trifluoromethyl)phenol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
[ \text{4-Amino-3-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]
This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as oxalyl chloride (COCl)2, to minimize the risks associated with phosgene. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isocyanato-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles such as alcohols, amines, and water. For example, the reaction with an alcohol forms a urethane linkage:
[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]
Hydrolysis: The isocyanate group reacts with water to form an amine and carbon dioxide:
[ \text{RNCO} + \text{H2O} \rightarrow \text{RNH2} + \text{CO2} ]
Substitution Reactions: The phenol group (-OH) can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, water, and various electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions with this compound include urethanes, amines, and substituted phenols, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
4-Isocyanato-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)phenol involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group (-NCO) reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethylthio)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Comparison
4-Isocyanato-3-(trifluoromethyl)phenol is unique due to the presence of both an isocyanate group and a phenol group on the same molecule, which imparts distinct reactivity and properties. In contrast, similar compounds such as 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate and 4-(Trifluoromethylthio)phenyl isocyanate lack the phenol group, resulting in different chemical behavior and applications .
Propriétés
Formule moléculaire |
C8H4F3NO2 |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
4-isocyanato-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(14)1-2-7(6)12-4-13/h1-3,14H |
Clé InChI |
JPNYBUWVNWGUOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(F)(F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







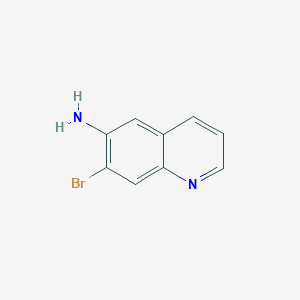

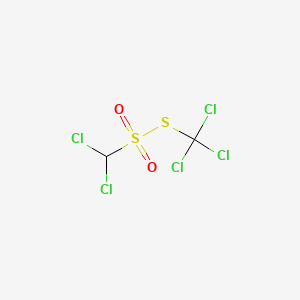

![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
